1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound characterized by its imidazole ring, which is substituted at the 1-position with a methyl group, at the 5-position with a trifluoromethyl group, and at the 2-position with a carboxylic acid group. Its molecular formula is and it has a molecular weight of approximately 180.08 g/mol. The trifluoromethyl group significantly enhances the compound's lipophilicity, affecting its chemical reactivity and biological interactions.
1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid can undergo various chemical transformations:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further functionalization.
The biological activity of 1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the trifluoromethyl group enhances its ability to penetrate biological membranes, allowing it to interact with hydrophobic regions of proteins. This interaction can lead to inhibition or modulation of enzymatic pathways, making it a candidate for therapeutic applications in medicinal chemistry.
Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid can be achieved through several methods:
These methods ensure high yield and purity, making them suitable for both laboratory and industrial applications.
1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid has several potential applications:
Studies on the interactions of 1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid with biological macromolecules have revealed insights into its mechanism of action. These studies typically involve:
These studies are crucial for understanding the therapeutic potential and optimizing the compound's efficacy.
Several compounds share structural similarities with 1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | Pyrazole | Different ring structure affects reactivity and biological properties. |
| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | Pyrazole | Varying substitution pattern leads to distinct properties. |
| 2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid | Imidazole | Similar core structure but different substitution affects solubility and reactivity. |
| 6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid | Tetrahydroimidazole | Additional saturation influences stability and interaction profiles. |
The uniqueness of 1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid lies in its specific substitution pattern and functional groups, which impart distinct chemical and biological properties that are not found in other similar compounds. This makes it particularly valuable for targeted applications in pharmaceuticals and materials science.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, 1-methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid, systematically describes its structure. The root "imidazole" identifies the five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Numerical locants specify substituents:
The "1H" prefix denotes the tautomeric form where the hydrogen atom resides on the nitrogen at position 1, distinguishing it from the 3H-tautomer.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅F₃N₂O₂ | |
| Molecular Weight | 194.11 g/mol | |
| CAS Registry Number | 1553988-25-2 | |
| IUPAC Name | 1-methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid |
In industrial and commercial contexts, the compound may be referred to by its CAS number (1553988-25-2) or abbreviated names such as MTF-ImCA. Its canonical SMILES string, CN1C(=CN=C1C(=O)O)C(F)(F)F, encodes the connectivity of atoms, while the InChIKey (CIIJZOVFCWENPA-UHFFFAOYSA-N) provides a unique identifier for database searches.